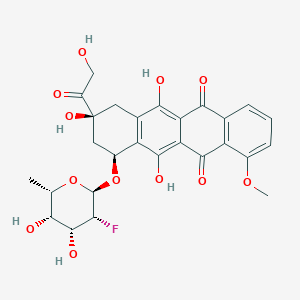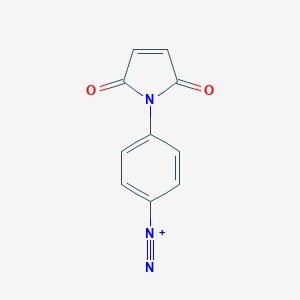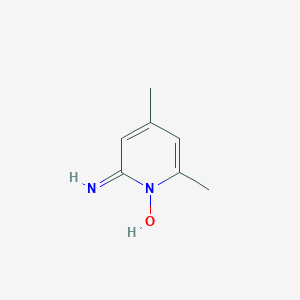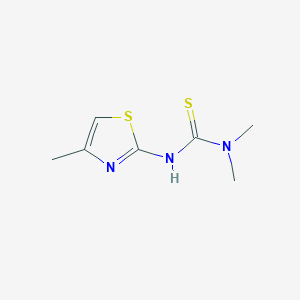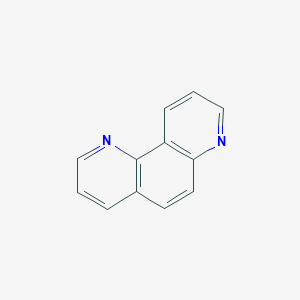
2-(2-Piperidinoethyl)-1-tetralone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Piperidinoethyl)-1-tetralone, also known as PET, is a chemical compound that belongs to the family of tetralones. PET has been extensively studied for its various applications in scientific research.
Wirkmechanismus
2-(2-Piperidinoethyl)-1-tetralone acts as a monoamine transporter inhibitor, which means that it inhibits the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
2-(2-Piperidinoethyl)-1-tetralone has been shown to have various biochemical and physiological effects. 2-(2-Piperidinoethyl)-1-tetralone has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased mood, motivation, and cognitive function. 2-(2-Piperidinoethyl)-1-tetralone has also been shown to have analgesic effects, which can be useful for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Piperidinoethyl)-1-tetralone has several advantages for lab experiments. 2-(2-Piperidinoethyl)-1-tetralone is relatively easy to synthesize, and its derivatives and analogs can be easily prepared. 2-(2-Piperidinoethyl)-1-tetralone is also relatively stable and can be stored for long periods of time. However, 2-(2-Piperidinoethyl)-1-tetralone has some limitations for lab experiments. 2-(2-Piperidinoethyl)-1-tetralone has low solubility in water, which can make it difficult to administer in vivo. 2-(2-Piperidinoethyl)-1-tetralone also has a relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Piperidinoethyl)-1-tetralone. 2-(2-Piperidinoethyl)-1-tetralone analogs and derivatives can be further developed and studied for their potential therapeutic applications. The mechanism of action of 2-(2-Piperidinoethyl)-1-tetralone can be further elucidated to better understand its biochemical and physiological effects. 2-(2-Piperidinoethyl)-1-tetralone can also be used as a tool for the study of various neurological and psychiatric disorders. Additionally, new methods for the synthesis and administration of 2-(2-Piperidinoethyl)-1-tetralone can be developed to overcome its limitations.
Conclusion
In conclusion, 2-(2-Piperidinoethyl)-1-tetralone is a chemical compound that has various applications in scientific research. 2-(2-Piperidinoethyl)-1-tetralone can be synthesized using several methods, and its derivatives and analogs have potential therapeutic applications. 2-(2-Piperidinoethyl)-1-tetralone acts as a monoamine transporter inhibitor, which leads to various physiological and biochemical effects. 2-(2-Piperidinoethyl)-1-tetralone has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
2-(2-Piperidinoethyl)-1-tetralone can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of 2-tetralone with piperidine and formic acid, followed by heating and distillation. Reductive amination involves the reaction of 2-tetralone with piperidine and a reducing agent such as sodium borohydride. The Mannich reaction involves the reaction of 2-tetralone with piperidine, formaldehyde, and a secondary amine.
Wissenschaftliche Forschungsanwendungen
2-(2-Piperidinoethyl)-1-tetralone has been widely used in scientific research for its various applications. 2-(2-Piperidinoethyl)-1-tetralone has been used as a precursor for the synthesis of various compounds, including 2-(2-Piperidinoethyl)-1-tetralone analogs and 2-(2-Piperidinoethyl)-1-tetralone derivatives. 2-(2-Piperidinoethyl)-1-tetralone analogs have been used as potential anticancer agents, while 2-(2-Piperidinoethyl)-1-tetralone derivatives have been used as potential antipsychotic agents. 2-(2-Piperidinoethyl)-1-tetralone has also been used as a probe for the study of monoamine transporters and receptors.
Eigenschaften
CAS-Nummer |
101598-54-3 |
|---|---|
Produktname |
2-(2-Piperidinoethyl)-1-tetralone |
Molekularformel |
C17H23NO |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
2-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H23NO/c19-17-15(10-13-18-11-4-1-5-12-18)9-8-14-6-2-3-7-16(14)17/h2-3,6-7,15H,1,4-5,8-13H2 |
InChI-Schlüssel |
OLYOMTHVPHBVSF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC2CCC3=CC=CC=C3C2=O |
Kanonische SMILES |
C1CCN(CC1)CCC2CCC3=CC=CC=C3C2=O |
Synonyme |
2-(2-piperidinoethyl)-1-tetralone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



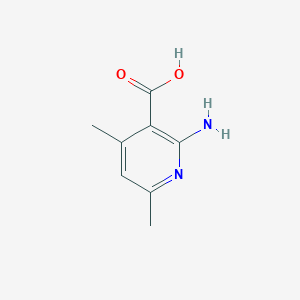


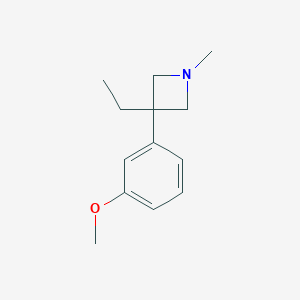
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
